molecular formula C27H25N3O2 B2534537 3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-66-8

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2534537
CAS No.: 866349-66-8
M. Wt: 423.516
InChI Key: KPMHGCSMAMUCEP-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylphenyl derivatives: These compounds share a similar phenyl group structure and may exhibit comparable chemical reactivity.

    Methoxy-substituted quinolines: These compounds have similar quinoline cores with methoxy groups, which can influence their chemical and biological properties.

Uniqueness

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-17-5-8-20(13-18(17)2)26-24-16-30(15-19-6-9-21(31-3)10-7-19)25-12-11-22(32-4)14-23(25)27(24)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMHGCSMAMUCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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